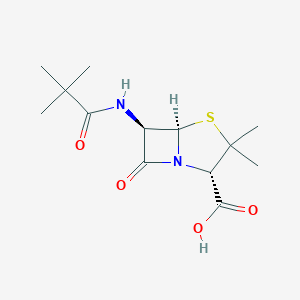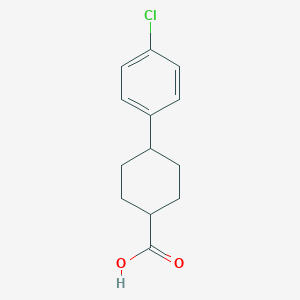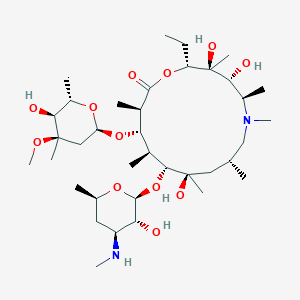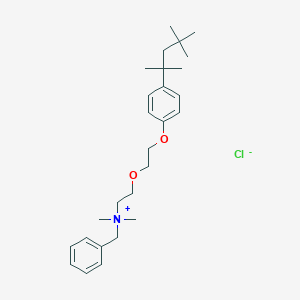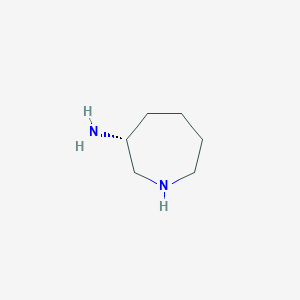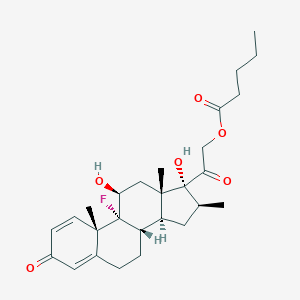
Bétamethasone 9,11-époxyde
Vue d'ensemble
Description
Betamethasone 9,11-Epoxide is a metabolite of Mometasone furoate . It has low solubility in most solvents .
Synthesis Analysis
Corticosteroid 9,11 beta-epoxides are key intermediates in the preparation of pharmaceutically important compounds such as betamethasone . A new process for the 9,11 beta-epoxide was developed using a PCl5-mediated regioselective dehydration of II alpha-hydroxysteroid to form the corresponding Delta (9,11) double bond .Molecular Structure Analysis
The molecular formula of Betamethasone 9,11-Epoxide is C22H28O5 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Betamethasone 9,11-Epoxide has a terminal half-life of 11 hours, about twice as long as the 5.5 hours for oral and intramuscular dexamethasone . The 1:1 mixture of betamethasone phosphate and betamethasone acetate shows an immediate release of betamethasone followed by a slow release where plasma betamethasone can be measured out to 14 days after the single dose administration .Physical and Chemical Properties Analysis
Betamethasone 9,11-Epoxide has a molecular weight of 372.5 g/mol . It has low solubility in most solvents .Applications De Recherche Scientifique
Dermatologie
Le bétamethasone 9,11-époxyde est utilisé en dermatologie pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Il est efficace dans le traitement de diverses affections cutanées telles que l'eczéma, le psoriasis et la dermatite. Des recherches ont montré que de nouvelles formulations peuvent améliorer la déposition cutanée de la bétamethasone, améliorant ainsi son efficacité .
Ophtalmologie
En ophtalmologie, les corticostéroïdes comme le this compound sont utilisés pour gérer l'inflammation dans des conditions telles que l'uvéite et le gonflement postopératoire. Ils sont administrés sous forme de gouttes oculaires ou d'onguents pour réduire l'œdème et prévenir la fibrose .
Thérapie respiratoire
Le this compound joue un rôle en thérapie respiratoire, en particulier dans la gestion de conditions telles que la rhinite et la rhinosinusite. Les stéroïdes systémiques, y compris la bétamethasone, sont connus pour leur efficacité dans la réduction de l'inflammation et de l'œdème dans les voies respiratoires .
Rhumatologie
En rhumatologie, le this compound est utilisé dans le traitement de la polyarthrite rhumatoïde et d'autres maladies inflammatoires des articulations. Il est souvent administré par voie intra-articulaire pour réduire l'inflammation et la douleur articulaires
Mécanisme D'action
Target of Action
Betamethasone 9,11-Epoxide, also known as Betamethasone, is a systemic corticosteroid . Its primary targets are cells involved in inflammatory responses. It has potent glucocorticoid activity and negligible mineralocorticoid activity . It is used to manage various conditions including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders .
Mode of Action
Betamethasone 9,11-Epoxide acts by binding to the glucocorticoid receptor, leading to changes in gene transcription. This results in a decrease in the synthesis of inflammatory mediators and inhibition of immune responses . It can be used topically to manage inflammatory skin conditions such as eczema, and parenterally to manage several disease states including autoimmune disorders .
Biochemical Pathways
It is known that corticosteroids like betamethasone modulate the immune response by affecting the function of t cells, b cells, macrophages, and other immune cells . They also inhibit the release of inflammatory cytokines and chemokines .
Pharmacokinetics
It is known that corticosteroids like betamethasone are well-absorbed when administered orally and have a large volume of distribution . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of Betamethasone 9,11-Epoxide’s action is a reduction in inflammation and immune response. This leads to relief from symptoms in various conditions including allergic reactions, skin conditions, and autoimmune disorders .
Action Environment
The action of Betamethasone 9,11-Epoxide can be influenced by various environmental factors. For example, the pH of the local environment can affect the drug’s solubility and absorption. Additionally, factors such as temperature and humidity can impact the stability of the drug .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDXNHBVYAMODG-DEGNENOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020538 | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
981-34-0 | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=981-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone 9,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE 9,11-EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9AY9BSI41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


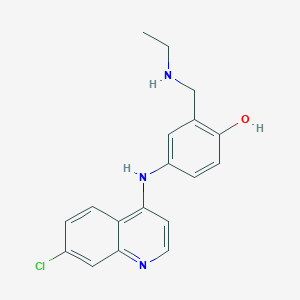

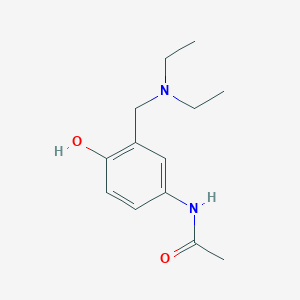
![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)
